molecular formula C9H11FN2 B15311360 1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine

1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine

Cat. No.: B15311360
M. Wt: 166.20 g/mol
InChI Key: OFIAVONDRUNMMG-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2 It is a fluorinated amine that features a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Fluorination: The fluorine atom is introduced at the 5-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoropyridin-2-YL)cyclobutan-1-amine: Similar structure but with the fluorine atom at the 3-position.

    1-(5-Chloropyridin-2-YL)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Methylpyridin-2-YL)cyclobutan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. The combination of the cyclobutane ring and the fluorinated pyridine ring provides a distinctive structural framework that sets it apart from other similar compounds.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11FN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2

InChI Key

OFIAVONDRUNMMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)F)N

Origin of Product

United States

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